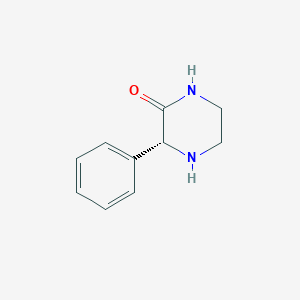

(R)-3-Phenylpiperazin-2-one

CAS No.: 1240585-54-9

Cat. No.: VC2633555

Molecular Formula: C10H12N2O

Molecular Weight: 176.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1240585-54-9 |

|---|---|

| Molecular Formula | C10H12N2O |

| Molecular Weight | 176.21 g/mol |

| IUPAC Name | (3R)-3-phenylpiperazin-2-one |

| Standard InChI | InChI=1S/C10H12N2O/c13-10-9(11-6-7-12-10)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13)/t9-/m1/s1 |

| Standard InChI Key | WKFFHKBGGZHQAX-SECBINFHSA-N |

| Isomeric SMILES | C1CNC(=O)[C@H](N1)C2=CC=CC=C2 |

| SMILES | C1CNC(=O)C(N1)C2=CC=CC=C2 |

| Canonical SMILES | C1CNC(=O)C(N1)C2=CC=CC=C2 |

Introduction

Chemical Identity and Basic Properties

(R)-3-Phenylpiperazin-2-one is a chiral heterocyclic compound featuring a piperazin-2-one core with a phenyl substituent at the 3-position in the R configuration. Its chemical formula is C10H12N2O with a molecular weight of 176.2151 . The compound is registered with CAS number 1240585-54-9 and is commercially available from several chemical suppliers with typical purity levels ranging from 95-97% .

Physical and Chemical Characteristics

The compound typically appears as a white crystalline solid with high purity, as indicated by commercial suppliers . Based on its structure, it contains both a piperazinone ring system and a phenyl group, which contribute to its chemical behavior and potential application as a synthetic building block.

Structural Properties Table

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C10H12N2O | |

| Molecular Weight | 176.2151 g/mol | |

| CAS Number | 1240585-54-9 | |

| Appearance | White Crystalline Solid | |

| Commercial Purity | 95-97% |

Stock Solution Preparation

For research applications, proper preparation of stock solutions is critical. The following table provides comprehensive guidance for preparing various concentrations of (R)-3-Phenylpiperazin-2-one solutions.

Stock Solution Preparation Table

| Concentration | 1 mg | 5 mg | 10 mg |

|---|---|---|---|

| 1 mM | 5.6749 mL | 28.3744 mL | 56.7488 mL |

| 5 mM | 1.135 mL | 5.6749 mL | 11.3498 mL |

| 10 mM | 0.5675 mL | 2.8374 mL | 5.6749 mL |

Table adapted from supplier data

Solution Preparation Guidelines

When preparing stock solutions, it is advisable to select appropriate solvents based on the compound's solubility profile. To avoid degradation from repeated freeze-thaw cycles, solutions should be divided into single-use aliquots before storage .

Applications in Research and Development

(R)-3-Phenylpiperazin-2-one has several important applications in chemical research and pharmaceutical development due to its chiral nature and specific structural features.

Use as a Chiral Building Block

The compound is primarily utilized as a chiral building block in asymmetric synthesis . Its presence in commercial catalogs of chiral building blocks indicates its value in the construction of more complex chiral molecules, particularly those requiring stereospecific incorporation of the piperazinone scaffold.

Synthesis Approaches

The synthesis of (R)-3-Phenylpiperazin-2-one requires expertise in asymmetric synthesis and specialized techniques to ensure the correct stereochemistry is obtained.

Key Synthesis Technologies

Several technologies are particularly relevant for the synthesis of this compound, including:

-

Asymmetric synthesis methods

-

Enzyme catalysis for stereoselective reactions

-

Low and high-temperature reaction control (-78 to 250 degrees)

These approaches help maintain stereochemical purity during synthesis, which is crucial for applications requiring high enantiomeric excess.

Comparative Analysis

Comparing (R)-3-Phenylpiperazin-2-one with related compounds provides valuable context for understanding its unique properties and applications.

Comparison with Related Compounds

While the search results don't provide direct comparisons, we can note that (R)-3-Phenylpiperazin-2-one differs from compounds like 3-(4-Methylphenyl)piperazin-2-one primarily in the substitution pattern on the phenyl ring. This structural difference likely affects properties such as solubility, receptor binding, and chemical reactivity.

The specific R-configuration at the 3-position distinguishes this compound from its S-enantiomer, which would have different spatial arrangement and potentially different biological activity profiles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume